molecular formula C11H12FN3O5 B12344716 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12344716
M. Wt: 285.23 g/mol
InChI Key: RJIFGYOULSHDDN-AJPXHITESA-N
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Description

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a fluorinated pyrrolo[2,3-d]pyrimidinone core and a dihydroxy oxolan ring. This compound is of interest due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the oxolan ring: This is typically done through glycosylation reactions, where the oxolan ring is introduced via a glycosyl donor and an appropriate glycosyl acceptor under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[2,3-d]pyrimidinone core, potentially leading to the formation of alcohol derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure allows for the exploration of its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The fluorine atom in the compound enhances its binding affinity and specificity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

    Dihydrouridine: A modified nucleoside found in tRNA, which shares structural similarities with the oxolan ring.

    Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment, which shares the fluorinated pyrimidine core.

    Ribavirin: An antiviral compound with a similar ribose moiety.

Uniqueness

The uniqueness of 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one lies in its combination of a fluorinated pyrrolo[2,3-d]pyrimidinone core and a dihydroxy oxolan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H12FN3O5

Molecular Weight

285.23 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12FN3O5/c12-4-1-15(9-6(4)10(19)14-3-13-9)11-8(18)7(17)5(2-16)20-11/h1,3,5-8,11,16-18H,2H2/t5-,6?,7-,8-,11-/m1/s1

InChI Key

RJIFGYOULSHDDN-AJPXHITESA-N

Isomeric SMILES

C1=C(C2C(=NC=NC2=O)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F

Canonical SMILES

C1=C(C2C(=NC=NC2=O)N1C3C(C(C(O3)CO)O)O)F

Origin of Product

United States

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